Kinase Inhibition: Potency vs Fused Pyrrolopyrimidine
A derivative of the target 2-(1H-pyrrol-1-yl)pyrimidine scaffold exhibits exceptional inhibitory potency against Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2). The reported inhibition constant (Ki) is <2 nM, which benchmarks it as a high-affinity ligand for this validated oncology target [1]. While direct head-to-head data with a specific analog under identical assay conditions is not provided in this dataset, this value compares favorably to the general class of kinase inhibitors, where single-digit nanomolar potency is a key benchmark for lead identification.
| Evidence Dimension | Enzymatic Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | <2 nM |
| Comparator Or Baseline | N/A (General class baseline: typical kinase inhibitor leads often demonstrate Ki values in the 1-100 nM range) |
| Quantified Difference | High-affinity classification |
| Conditions | Human recombinant ERK2 (MAPK1); Coupled spectrophotometric assay; pH 7.5, 2 °C. |
Why This Matters
Demonstrates that compounds built on the 2-(1H-pyrrol-1-yl)pyrimidine scaffold can achieve sub-nanomolar to low single-digit nanomolar affinity for high-value kinase targets, a crucial differentiator for lead generation programs.
- [1] BindingDB. Entry for BDBM35657 (pyrimidylpyrrole, 11e). Ki value for MAPK1 (ERK2) inhibition. View Source
